3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
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Overview
Description
3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a fluoropyridine and a pyrrolidine moiety linked by an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Introduction of the Fluoropyridine Moiety: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced into the pyridine ring.
Attachment of the Pyrrolidine Group: This can be done through various methods such as reductive amination or nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms.
Scientific Research Applications
3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
- 3-(5-Bromopyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
- 3-(5-Methylpyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Uniqueness
3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular compound a valuable candidate for further research and development.
Properties
Molecular Formula |
C11H11FN4O |
---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
3-(5-fluoropyridin-3-yl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H11FN4O/c12-8-4-7(5-13-6-8)10-15-11(17-16-10)9-2-1-3-14-9/h4-6,9,14H,1-3H2 |
InChI Key |
RVMAHWKEJOQJBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC(=CN=C3)F |
Origin of Product |
United States |
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